molecular formula C10H14N2O B14839348 3-Cyclopropoxy-6-ethylpyridin-2-amine

3-Cyclopropoxy-6-ethylpyridin-2-amine

Cat. No.: B14839348
M. Wt: 178.23 g/mol
InChI Key: FPDSZRZYOPTVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-6-ethylpyridin-2-amine is a heterocyclic compound with the molecular formula C10H14N2O It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the third position and an ethyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-6-ethylpyridin-2-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-6-ethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products:

Scientific Research Applications

3-Cyclopropoxy-6-ethylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-ethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

    6-Ethylpyridin-2-amine: Similar structure but lacks the cyclopropoxy group.

    3-Cyclopropoxy-2-methylpyridine: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness: 3-Cyclopropoxy-6-ethylpyridin-2-amine is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-cyclopropyloxy-6-ethylpyridin-2-amine

InChI

InChI=1S/C10H14N2O/c1-2-7-3-6-9(10(11)12-7)13-8-4-5-8/h3,6,8H,2,4-5H2,1H3,(H2,11,12)

InChI Key

FPDSZRZYOPTVSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)OC2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.